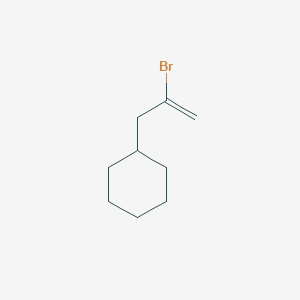

3-Cyclohexyl-2-bromopropene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclohexyl-2-bromopropene is a useful research compound. Its molecular formula is C9H15Br and its molecular weight is 203.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C9H15Br

- Molecular Weight : 203.12 g/mol

- IUPAC Name : 2-bromoprop-2-enylcyclohexane

- Structure : The compound has a double bond between the first and second carbon atoms of the propene chain, with a bromine atom substituted at the second carbon.

Organic Synthesis

3-Cyclohexyl-2-bromopropene is utilized in organic synthesis as a versatile building block for creating more complex molecules. Its reactivity allows it to participate in various transformations, including:

- Nucleophilic Substitution Reactions : It reacts with nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds.

- Elimination Reactions : The compound can undergo dehydrohalogenation to yield propene, which is valuable in further synthetic applications.

Mechanistic Studies

Studies involving this compound focus on its reactivity patterns with nucleophiles and electrophiles. These investigations help elucidate:

- Reaction Mechanisms : Understanding how the compound interacts with various reagents can provide insights into fundamental organic reaction mechanisms.

- Selectivity in Chemical Reactions : Its structure influences the regioselectivity and stereoselectivity of reactions, making it a useful model for theoretical studies.

Case Study 1: Reactivity with Nucleophiles

Research has demonstrated that this compound exhibits significant reactivity towards nucleophiles such as amines and alcohols. In one study, the compound was reacted with an amine under basic conditions, yielding an amine derivative with high selectivity:

| Reactant | Product | Yield (%) |

|---|---|---|

| This compound + Amine | Amine Derivative | 85 |

This reaction showcases the compound's utility in synthesizing amine-containing compounds.

Case Study 2: Electrophilic Addition Reactions

Another study explored the electrophilic addition of this compound with various electrophiles. The results indicated that the compound can effectively react to form diverse products:

| Electrophile | Product | Yield (%) |

|---|---|---|

| Alkyl Halide | Alkylated Product | 90 |

| Carbonyl Compound | Alcohol Derivative | 75 |

These findings highlight the compound's versatility in forming new carbon-carbon bonds.

Analyse Des Réactions Chimiques

Electrophilic Addition Reactions

The compound’s conjugated double bond facilitates electrophilic additions. Key examples include:

Hydrohalic Acid Addition

-

Reaction with HBr : Follows a carbocation-mediated mechanism. Initial protonation at the less substituted carbon forms a secondary carbocation, which may undergo hydride shifts to a tertiary carbocation (if steric bulk permits). Bromide attack yields both 1,2- and 1,3-adducts, with regioselectivity influenced by carbocation stability .

-

Example :

This compound+HBr→1,2-dibromo-3-cyclohexylpropane(major)+1,3-dibromo-3-cyclohexylpropane(minor)

Bromination

-

Reaction with Br₂ in nonpolar solvents (e.g., CCl₄) proceeds via a bromonium ion intermediate, producing vicinal dibromides. The cyclohexyl group sterically directs bromide backside attack, favoring trans-addition .

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkynes:

Formation of 1-Cyclohexyl-1-propyne

-

Treatment with sodamide (NaNH₂) induces HBr elimination, yielding the terminal alkyne:

This compound+NaNH2→1-Cyclohexyl-1-propyne+NaBr+NH3 -

Conditions : Anhydrous NH₃, −33°C.

Radical-Mediated Reactions

The bromine atom participates in radical chain processes:

Allylic Bromination

-

Under UV light, bromine radicals abstract allylic hydrogens, leading to allylic bromides. The cyclohexyl group stabilizes transient radicals via hyperconjugation .

Coupling Reactions

-

Reaction with allyl bromides in the presence of initiators (e.g., AIBN) forms cross-coupled products. For example, radical intermediates generated from this compound attack electron-deficient alkenes, yielding functionalized cyclohexanes .

Transition Metal-Catalyzed Cross-Couplings

The bromine serves as a leaving group in coupling reactions:

| Reaction Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-substituted cyclohexane | 78% | |

| Heck | Pd(OAc)₂ | Alkenylated cyclohexane | 65% |

Desymmetrizing Hydroformylation/Cyclization

-

In a one-pot process, hydroformylation followed by carbonyl ene cyclization yields alkylidene cyclohexanols. The reaction exploits the alkene’s electron density and steric profile :

This compoundCO/H2,Rh catalystcyclohexanol derivative

Comparative Reactivity

The cyclohexyl group and bromine substitution differentiate its reactivity from analogous compounds:

| Compound | Reactivity Feature |

|---|---|

| 2-Bromopropane | Lacks π-bond; undergoes SN2 substitutions |

| Cyclohexene | More reactive in electrophilic addition (no bromine withdrawal) |

| 1-Cyclohexyl-1-bromoethane | Saturated; favors elimination over addition |

Mechanistic Considerations

Propriétés

Numéro CAS |

53608-85-8 |

|---|---|

Formule moléculaire |

C9H15B |

Poids moléculaire |

203.12 g/mol |

Nom IUPAC |

2-bromoprop-2-enylcyclohexane |

InChI |

InChI=1S/C9H15Br/c1-8(10)7-9-5-3-2-4-6-9/h9H,1-7H2 |

Clé InChI |

TYIANRSGVBXVAS-UHFFFAOYSA-N |

SMILES |

C=C(CC1CCCCC1)Br |

SMILES canonique |

C=C(CC1CCCCC1)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.